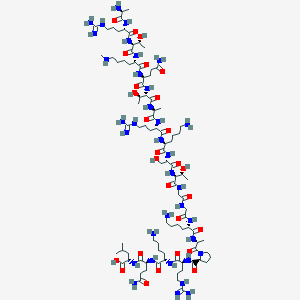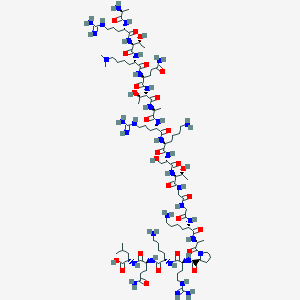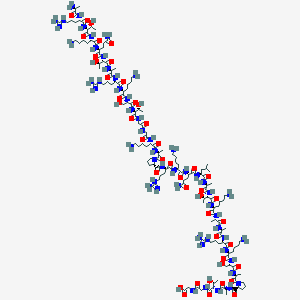
Cy5-Huwentoxin-IV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Huwentoxin IV (HwTx-IV) is a neurotoxin that was originally isolated from Haplopelma schmidti (Chinese bird spider). This lethal neurotoxin acts selectively on tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels, with an IC50 of 30 nM in rat DRG neurons. It preferentially inhibits neuronal voltage-gated sodium channel subtype hNav1.7 (SCN9A, IC50 is 26 nM), rNav1.2 (SCN2A, IC50 is 150 nM), and rNav1.3 (SCN3A, IC50 is 338 nM), compared with muscle subtypes rNav1.4 (SCN4A) and hNav1.5 (SCN5A) (IC50 is > 10 µM). Huwentoxin IV inhibits the activation of sodium channels by trapping the voltage sensor of domain II of the site 4 in the inward, closed configuration. Cy5-Huwentoxin IV is a fluorescently tagged version of Huwentoxin IV.
Applications De Recherche Scientifique
Neurotoxin Characterization and Structure
Cy5-Huwentoxin-IV, derived from spider venom, is a potent neurotoxin. Its molecular structure includes three disulfide bridges and a double-stranded antiparallel β-sheet, placing it in the inhibitor cystine knot structural family. This toxin specifically inhibits neuronal tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels without affecting tetrodotoxin-resistant (TTX-R) channels. The detailed structure and the crucial role of positively charged residues, especially Arg-26, in its binding to neuronal sodium channels, are noted. This information is foundational in understanding the toxin's interaction with its targets and potentially in the development of novel therapeutic agents (Peng et al., 2002).
Recombinant Expression and Potential Applications
Cy5-Huwentoxin-IV has been expressed recombinantly, offering a pathway to large-scale production. This capability is crucial for its potential use in analgesics, given its inhibitory action on Nav1.7 channels. The research highlights the importance of the C-terminal structure in the peptide's potency, revealing that modifications at the C-terminal end can significantly impact the peptide's effectiveness. This insight is valuable for developing more potent and specific peptides for potential therapeutic applications (Sermadiras et al., 2013).
Inhibition of Central Neuronal Sodium Channels
Synthetic versions of Cy5-Huwentoxin-IV have been shown to inhibit sodium channels in central neurons, albeit with a lower affinity compared to peripheral neurons. This differential sensitivity suggests a possible selectivity in the toxin's action, which could be exploited in designing drugs targeting specific neuronal pathways. The unique mechanism of action, distinct from other known toxins, indicates its potential as a lead compound for therapeutic development (Xiao et al., 2008).
Propriétés
Nom du produit |
Cy5-Huwentoxin-IV |
|---|---|
Apparence |
dark lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Leu-Glu-Ile-Phe-Lys-Ala-Cys9-Asn-Pro-Ser-Asn-Asp-Gln-Cys16-Cys17-Lys-Ser-Ser-Lys-Leu-Val-Cys24-Ser-Arg-Lys-Thr-Arg-Trp-Cys31-Lys-Tyr-Gln-Ile-NH2Disulfide bonds: Cys2-Cys17, Cys9-Cys24 and Cys16-Cys31Length (aa): 35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








